molecular formula C9H7F2N3 B11807857 3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine

3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B11807857
M. Wt: 195.17 g/mol
InChI Key: RMZBDPHSMRWEDQ-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,6-difluoroaniline with hydrazine hydrate and a suitable carbonyl compound. One common method is the cyclization of 2,6-difluoroaniline with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Difluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)8(5)9-7(12)4-13-14-9/h1-4H,12H2,(H,13,14)

InChI Key

RMZBDPHSMRWEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=NN2)N)F

Origin of Product

United States

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